4-Heptyloxybenzenethiol
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Overview
Description
4-Heptyloxybenzenethiol is an organic compound with the molecular formula C13H20OS It consists of a benzene ring substituted with a heptyloxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Heptyloxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzenethiol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Heptyloxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Heptyloxybenzenethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-heptyloxybenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the heptyloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenethiol: Similar structure but with a methoxy group instead of a heptyloxy group.
4-Ethoxybenzenethiol: Contains an ethoxy group instead of a heptyloxy group.
4-Butoxybenzenethiol: Features a butoxy group instead of a heptyloxy group.
Uniqueness
4-Heptyloxybenzenethiol is unique due to its longer heptyloxy chain, which can influence its solubility, reactivity, and biological activity compared to shorter alkoxy-substituted benzenethiols. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62554-43-2 |
---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
4-heptoxybenzenethiol |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-6-11-14-12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3 |
InChI Key |
SLRSRTGJXVJZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)S |
Origin of Product |
United States |
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